The synthesis of N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves several key steps:
The reactions typically require controlled temperatures and specific solvents to optimize yields. For example, nucleophilic substitution reactions may be conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile to enhance nucleophilicity.
The molecular structure of N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can be described as follows:
The structural formula can be represented using SMILES notation: Cc1cccc(NC(=O)c2ccc(OCC3CCOCC3)nc2)n1 .
N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can participate in various chemical reactions:
The physical and chemical properties of N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide include:
N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several potential applications across various scientific domains:
CAS No.: 26681-79-8
CAS No.: 118013-66-4
CAS No.: 59200-40-7
CAS No.:
CAS No.: 3672-03-5